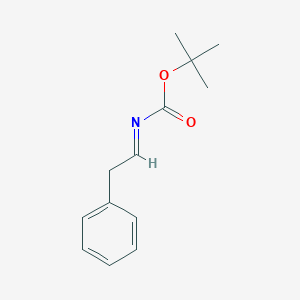
tert-Butyl (2-phenylethylidene)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2-phenylethylidene)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (2-phenylethylidene)carbamate can be synthesized through several methods. One common method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Industrial Production Methods
In industrial settings, the production of tert-butyl carbamates often involves the use of efficient and scalable processes. For example, a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide offers mild reaction conditions and short reaction times .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-phenylethylidene)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate into amines.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
tert-Butyl (2-phenylethylidene)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (2-phenylethylidene)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the amine site. This allows for selective reactions to occur at other functional groups. The compound can be removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-aminophenyl)carbamate: Used in the synthesis of benzimidazoles with potential anti-tubercular activity.
tert-Butyl (substituted benzamido)phenylcarbamate: Exhibits anti-inflammatory activity and is used in docking studies.
Uniqueness
tert-Butyl (2-phenylethylidene)carbamate is unique due to its specific structure, which provides stability and selectivity in chemical reactions. Its ability to act as a protecting group for amines makes it valuable in various synthetic applications.
Properties
Molecular Formula |
C13H17NO2 |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl (NE)-N-(2-phenylethylidene)carbamate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)14-10-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3/b14-10+ |
InChI Key |
GQOMJZLODWDFJS-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C/CC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N=CCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 4-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12851507.png)
![(E)-5-(8-Oxo-5,6,7,8-tetrahydropyrrolo[2,3-c]azepin-4(1H)-ylidene)imidazolidine-2,4-dione](/img/structure/B12851508.png)



![10-Phenyl-10,15-dihydrobenzofuro[3,2-a]indolo[3,2-c]carbazole](/img/structure/B12851557.png)
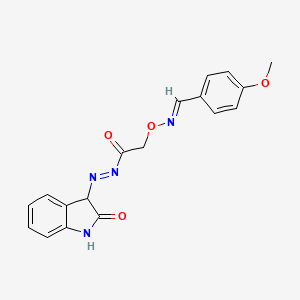
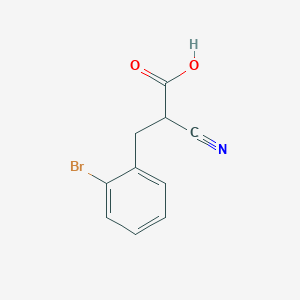
![7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851571.png)
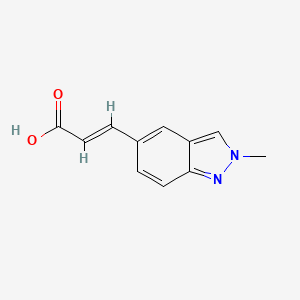
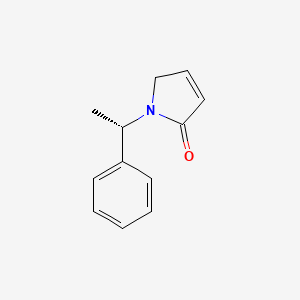
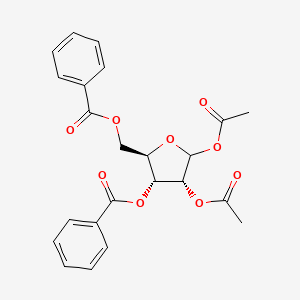
![N-(8-bromo-7-methylimidazo[1,2-a]pyridin-6-yl)-2-methylpyrimidine-5-carboxamide](/img/structure/B12851599.png)
![N-(4'-Cyano[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12851601.png)
